Methyl 5-(4-methylbenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-methylbenzoyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methylbenzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methylbenzoyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylbenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or bromo derivatives of the methylbenzoyl group.
Scientific Research Applications
Methyl 5-(4-methylbenzoyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-methylbenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyano group instead of a methyl group on the benzoyl ring.
Methyl 2-furoate: Lacks the benzoyl substitution and has a simpler structure.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine and nitro group on the benzoyl ring, leading to different chemical properties.
Uniqueness
Methyl 5-(4-methylbenzoyl)furan-2-carboxylate is unique due to the presence of the methylbenzoyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12O4 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 5-(4-methylbenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-9-3-5-10(6-4-9)13(15)11-7-8-12(18-11)14(16)17-2/h3-8H,1-2H3 |
InChI Key |
YIWCERMEGOHSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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